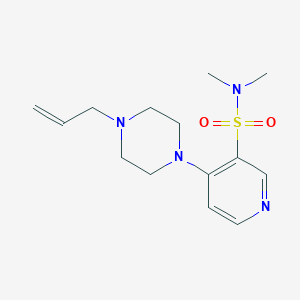![molecular formula C16H15N7OS2 B215407 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, also known as ITSA-1, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, specifically in the fields of cancer and neurodegenerative diseases.
Mecanismo De Acción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide exerts its effects by inhibiting the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a post-translational modification that is required for the proper functioning of many proteins, including those involved in cancer and neurodegenerative diseases. By inhibiting NMT, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide disrupts the myristoylation of these proteins, leading to their dysfunction and degradation.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide induces apoptosis and inhibits cell proliferation by disrupting the myristoylation of proteins involved in cell survival and growth. In neurodegenerative diseases, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide protects neurons from oxidative stress and reduces inflammation by inhibiting the myristoylation of proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several advantages for lab experiments, including its high potency and specificity for NMT inhibition. However, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. One area of research is the development of more potent and selective NMT inhibitors based on the structure of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. Another area of research is the investigation of the potential of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide in treating other diseases, such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves a multi-step process that includes the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 3,5-dibromo-2-hydroxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol. The final product is obtained after the reaction of the intermediate with acetic anhydride. The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been reported in several scientific journals, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been extensively studied for its potential in treating various diseases, including cancer and neurodegenerative diseases. In cancer research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Propiedades
Nombre del producto |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C16H15N7OS2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H15N7OS2/c1-8(2)14-21-23-16(26-14)18-11(24)7-25-15-19-13-12(20-22-15)9-5-3-4-6-10(9)17-13/h3-6,8H,7H2,1-2H3,(H,17,19,22)(H,18,23,24) |
Clave InChI |
NJBYUTOWPHROOF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
SMILES canónico |
CC(C)C1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(3-pyridinylcarbonyl)amino]-2-pyridinecarboxylate](/img/structure/B215324.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B215325.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![Ethyl 4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxylate](/img/structure/B215332.png)




![3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-pyridinamine](/img/structure/B215339.png)

![N-[2-(dimethylamino)ethyl]-2-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B215341.png)

